molecular formula C26H23N5 B2614299 1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 393823-00-2

1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No.: B2614299
CAS No.: 393823-00-2
M. Wt: 405.505
InChI Key: MFNFNTYLEQETRP-UHFFFAOYSA-N
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Description

1-(2,4-Dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative with the molecular formula C₂₆H₂₃N₅ and an average mass of 405.505 g/mol (monoisotopic mass: 405.195346) . Its structure features a 2,4-dimethylphenyl group at the 1-position and a diphenylmethylamine substituent at the 4-position.

Properties

IUPAC Name

N-benzhydryl-1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N5/c1-18-13-14-23(19(2)15-18)31-26-22(16-29-31)25(27-17-28-26)30-24(20-9-5-3-6-10-20)21-11-7-4-8-12-21/h3-17,24H,1-2H3,(H,27,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFNFNTYLEQETRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C3=NC=NC(=C3C=N2)NC(C4=CC=CC=C4)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 2,4-dimethylphenyl group and the diphenylmethylamine group. Common reaction conditions include the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these reactions to increase yield and purity, often utilizing automated synthesis equipment and stringent quality control measures .

Chemical Reactions Analysis

1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:

Scientific Research Applications

1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Pyrazolo[3,4-d]pyrimidine Derivatives

Pyrazolo[3,4-d]pyrimidines are a versatile scaffold in medicinal chemistry, often explored for kinase inhibition, anticancer, and antiparasitic activities. Below is a comparative analysis of structurally related compounds, focusing on substituent effects, physicochemical properties, and biological activity.

Structural Modifications and Physicochemical Properties

Table 1: Key Structural and Physical Properties of Selected Analogs
Compound Name (Substituents) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Substituents
Target Compound (2,4-dimethylphenyl; diphenylmethyl) C₂₆H₂₃N₅ 405.51 Not reported Not reported 1-(2,4-Dimethylphenyl), N-(diphenylmethyl)
S29 (2-chloro-2-(4-chlorophenyl)ethyl; 4-fluorobenzyl) C₂₀H₁₆Cl₂FN₅ 428.28 Not reported Not reported Chloroethyl, fluorobenzyl
1-(2-Chloro-2-phenylethyl)-6-methyl-N-phenyl C₂₁H₁₉ClN₆ 390.87 202–203 50 Chloroethyl, methyl, phenyl
NA-PP1 (tert-butyl; 1-naphthyl) C₂₀H₂₀N₆ 352.42 Not reported Not reported tert-Butyl, naphthyl
1-(4-Methylbenzyl) C₂₄H₂₃N₅ 393.48 Not reported Not reported 4-Methylbenzyl
1-(2-Methylpropyl) C₁₇H₂₁N₅ 295.38 Not reported Not reported 2-Methylpropyl
Key Observations:
  • Substituent Impact on Lipophilicity : The target compound’s diphenylmethyl group increases molecular weight and lipophilicity compared to analogs with smaller substituents (e.g., methylpropyl or fluorobenzyl). This may influence membrane permeability and pharmacokinetics.
  • Synthetic Accessibility: Derivatives with chloroethyl or morpholinoethyl groups (e.g., compounds in ) exhibit moderate yields (34–71%), suggesting challenges in synthesizing bulky substituents.
Key Observations:
  • Neuroblastoma Activity: S29 demonstrates potent activity at 5.74 ng/mL when delivered via graphene oxide (GO) nanosheets, minimizing off-target effects . The target compound’s diphenylmethyl group may enhance target binding but lacks data on therapeutic efficacy.
  • Kinase Selectivity: PP2 and NA-PP1 show specificity for Src-family kinases and Plasmodium targets, respectively .
  • Antimalarial Applications : Azetidinylmethyl-substituted derivatives (e.g., 17g) exhibit submicromolar EC₅₀ against PfCDPK4, highlighting the role of heterocyclic substituents in improving activity .

Biological Activity

1-(2,4-dimethylphenyl)-N-(diphenylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

  • Molecular Formula : C20H19N5
  • Molecular Weight : 329.4 g/mol
  • CAS Number : 890887-34-0

Biological Activity Overview

The compound exhibits a range of biological activities, particularly in the fields of antiviral and anticancer research. Its structure allows for interactions with various biological targets, making it a candidate for further investigation.

Antiviral Activity

Research has indicated that pyrazolo[3,4-d]pyrimidine derivatives possess significant antiviral properties. For instance:

  • Mechanism : These compounds are believed to inhibit viral replication by targeting specific viral enzymes.
  • Case Study : A derivative with similar structural features demonstrated an IC50 value of 0.26 μM against herpes simplex virus type-1 (HSV-1) .

Anticancer Properties

The compound has shown promise in anticancer research:

  • Mechanism : It may induce apoptosis in cancer cells through various pathways, including modulation of signaling cascades involved in cell survival.
  • Case Study : In vitro studies have revealed that related compounds exhibit cytotoxic effects on cancer cell lines such as HT-29 and TK-10, with EC50 values significantly lower than those of standard treatments .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-d]pyrimidine derivatives:

  • Substituents on the phenyl rings can enhance or reduce activity.
  • Modifications at the N-position have been shown to influence potency against specific targets.

Data Summary Table

Activity TypeTargetIC50/EC50 (μM)Reference
AntiviralHSV-10.26
AnticancerHT-29<10
AnticancerTK-10<5

The mechanisms through which this compound exerts its biological effects include:

  • Inhibition of Enzymatic Activity : Compounds in this class can inhibit key enzymes involved in viral replication and cancer cell proliferation.
  • Induction of Apoptosis : Certain derivatives trigger programmed cell death in malignant cells.
  • Modulation of Signaling Pathways : They may affect pathways such as PI3K/Akt and MAPK that are crucial for cell survival and proliferation.

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